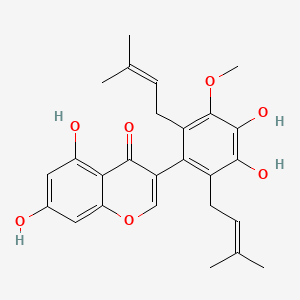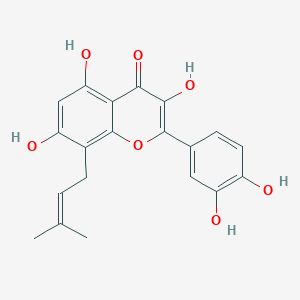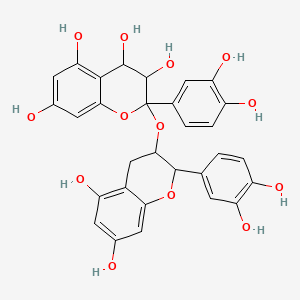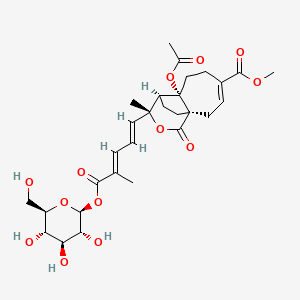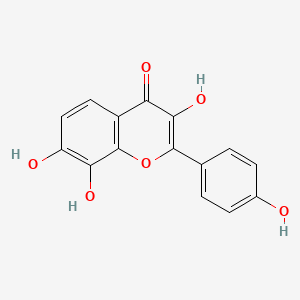
3,7,8,4'-Tetrahydroxyflavone
Descripción general
Descripción
3,7,8,4’-Tetrahydroxyflavone is a type of flavone that has been shown to inhibit the activity of multidrug resistance-associated protein (MRP), an ATPase that transports drugs and other xenobiotics across cell membranes . It is also referred to as Isoscutellarein, Luteolin, Norartocarpetin, and Scutellarein .
Molecular Structure Analysis
The molecular structure of 3,7,8,4’-Tetrahydroxyflavone consists of a general three-ring backbone of flavonoids, i.e., rings A, B, and C . The compound is 100-fold more selective for BRD4-BD2 (IC50 = 204 nM) than BRD4-BD1 (IC 50 =17.9 µM) .Chemical Reactions Analysis
Flavonols, including 3,7,8,4’-Tetrahydroxyflavone, have been shown to reduce the damages induced by oxidative stress in cells . They have anti-infective properties, i.e., antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory bioproperties .Aplicaciones Científicas De Investigación
Binding to Human Serum Albumin : 3,7,8,4'-Tetrahydroxyflavone has been shown to bind effectively to human serum albumin, a model protein, which is crucial for understanding its pharmacological properties. This interaction is mainly stabilized by electrostatic and ionic forces (Ma, Wang, & Xie, 2012).
DNA Binding and Potential Therapeutic Uses : This flavonoid binds to DNA, indicating its potential as a therapeutic drug for a variety of diseases, including cardiovascular disease, obesity, hypertension, and cancer. Its efficacy in binding and interacting with DNA has been extensively studied, offering insights into its role in physiological systems (Sengupta et al., 2014).
Antioxidant and Biological Activities : The antioxidant properties and biological activities of 3,7,8,4'-Tetrahydroxyflavone have been a focus of research, highlighting its potential as a beneficial dietary constituent and its role in herbal medicines (Hanson, 2016).
Neurogenesis and Antidepressant Effects : A derivative of 3,7,8,4'-Tetrahydroxyflavone has shown promise in promoting neurogenesis and exhibiting potent antidepressant effects. This suggests its potential application in treating depression and other related neurological conditions (Liu et al., 2010).
Inhibition of Osteoclast Formation and Bone Resorption : This flavonoid has demonstrated the ability to inhibit osteoclast formation and bone resorption, indicating its potential as a treatment for bone-lytic diseases such as osteoporosis (Kang, Jung, & Yim, 2017).
Anti-inflammatory Effects : 3,7,8,4'-Tetrahydroxyflavone has shown strong anti-inflammatory activity in both in vitro and in vivo studies, suggesting its potential development into an anti-inflammatory drug (Aziz, Kim, & Cho, 2018).
Potential in Cancer Prevention and Treatment : This compound has been studied for its chemopreventive and therapeutic effects against various cancers, highlighting its ability to alter cell cycle, induce apoptosis, and inhibit angiogenesis, invasion, and metastasis without harming normal cells (Lall, Adhami, & Mukhtar, 2016).
Safety And Hazards
Direcciones Futuras
The available treatments for psoriasis have significant limitations, and dietary products are potential natural sources of therapeutic molecules, which can repair the molecular defects associated with psoriasis and could possibly be developed for its management . Fisetin (3,7,3′,4′-tetrahydroxyflavone), a phytochemical naturally found in pigmented fruits and vegetables, has demonstrated proapoptotic and antioxidant effects in several malignancies . This suggests potential future directions for the use of 3,7,8,4’-Tetrahydroxyflavone in the treatment of psoriasis and other conditions.
Propiedades
IUPAC Name |
3,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,16-17,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPLJZTPMOXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192219 | |
| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,8,4'-Tetrahydroxyflavone | |
CAS RN |
1429-28-3 | |
| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



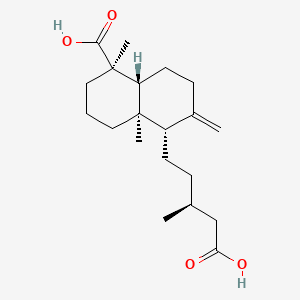
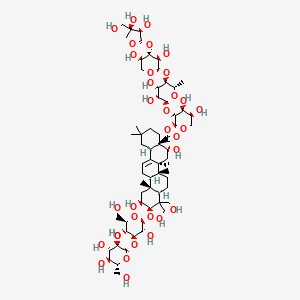
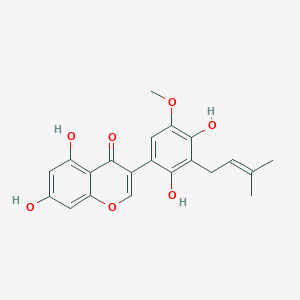

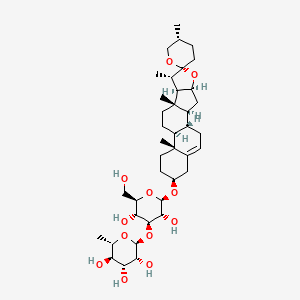
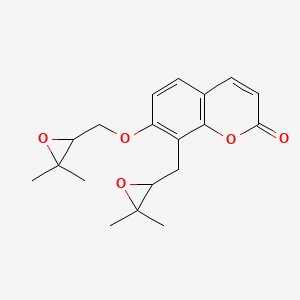
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B600662.png)
